4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride
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Description
Scientific Research Applications
Brønsted Acid-Catalyzed Transfer Hydrogenation
Brønsted acid-catalyzed transfer hydrogenation using cyclohexa-1,4-dienes as dihydrogen surrogates has been introduced as an alternative to established protocols for imine reduction and reductive amination, potentially applicable to the synthesis or modification of compounds like 4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride (Chatterjee & Oestreich, 2016).
Synthesis of Amine Building Blocks
The synthesis of amine stereoisomers of the tetrafluorocyclohexyl ring system has been reported, providing building blocks for discovery chemistry programs. This process includes multiple steps such as Birch reduction, double epoxidations, and reductive hydrogenation, highlighting synthetic routes that could be relevant for producing or modifying this compound derivatives (Bykova et al., 2017).
Selective Solvent Interactions in Fluorous Reaction Systems
Research on selective solvent interactions in fluorous reaction systems has shown that mixtures of chloroform and perfluoro(methylcyclohexane) act as solvents for fluorous biphase reactions. Such studies could inform the development of novel reaction conditions or purification strategies for compounds including this compound (Gerig, 2005).
Carbene-Catalyzed α-Carbon Amination
Carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents demonstrates a method for accessing optically enriched dihydroquinoxalines. This technique may offer insights into novel synthetic approaches for the amination of cyclohexan-1-amine derivatives (Huang et al., 2019).
Mild and Metal-Free Oxy- and Amino-Fluorination
A study on the mild intramolecular fluoro-cyclisation of benzylic alcohols and amines, utilizing commercially available Selectfluor, highlights a strategy for synthesizing fluorinated heterocycles. Such methodologies could be relevant for the functionalization or fluorination of compounds similar to this compound (Parmar & Rueping, 2014).
Properties
IUPAC Name |
4,4-difluoro-1-(2-methylpropyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F2N.ClH/c1-8(2)7-9(13)3-5-10(11,12)6-4-9;/h8H,3-7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACDBXPGIAGMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC(CC1)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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